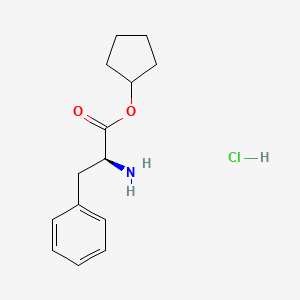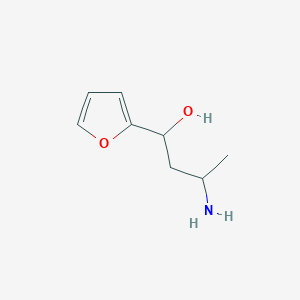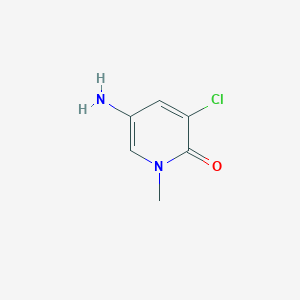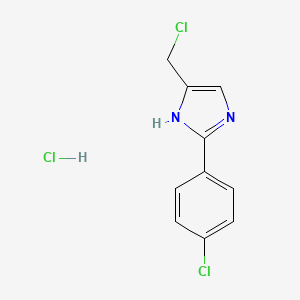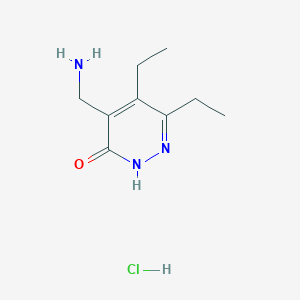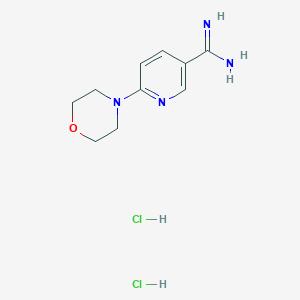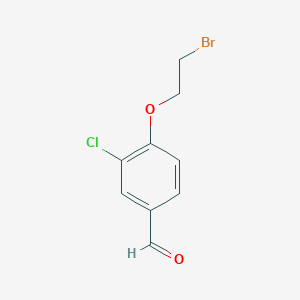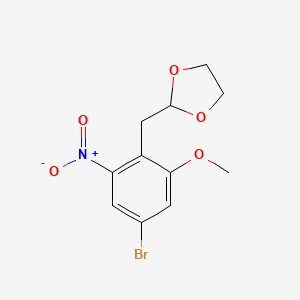
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
Vue d'ensemble
Description
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane, also known as BMN-673, is an orally active small molecule inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). It is a synthetic compound that has been studied extensively for its potential use in cancer treatments, as well as its potential to be used in laboratory experiments.
Mécanisme D'action
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane works by inhibiting the activity of PARP-1, a key enzyme involved in DNA repair. By inhibiting PARP-1, 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane prevents the repair of damaged DNA, which leads to cell death. Additionally, 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been found to induce oxidative stress in cancer cells, which further contributes to cell death.
Biochemical and Physiological Effects
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been found to inhibit the growth of several types of cancer cells, including ovarian, breast, and prostate cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells in animal models. It has also been studied for its potential to be used as an adjuvant therapy in combination with chemotherapy or radiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane in laboratory experiments is its potential to be used as a novel anti-cancer agent. Additionally, it has been found to be an effective inhibitor of PARP-1, which is important for DNA repair. The main limitation of using 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane in laboratory experiments is its potential to cause oxidative stress in cancer cells, which can lead to cell death.
Orientations Futures
There are several potential future directions for the use of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane. These include the development of more effective delivery systems, the exploration of its potential use in combination therapies, and the investigation of its potential to be used in other types of cancer, such as lung and pancreatic cancer. Additionally, further research is needed to explore the potential of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane to be used as an adjuvant therapy in combination with chemotherapy or radiation. Finally, further research is needed to explore the potential of 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane to be used in combination with other small molecule inhibitors, such as PARP-2 and PARP-3, to further enhance its efficacy.
Applications De Recherche Scientifique
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane has been studied extensively for its potential use in cancer treatments. It has been shown to inhibit the growth of several types of cancer cells, including ovarian, breast, and prostate cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells in animal models. It has also been studied for its potential to be used as an adjuvant therapy in combination with chemotherapy or radiation.
Propriétés
IUPAC Name |
2-[(4-bromo-2-methoxy-6-nitrophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5/c1-16-10-5-7(12)4-9(13(14)15)8(10)6-11-17-2-3-18-11/h4-5,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJJOSMPJEWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC2OCCO2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

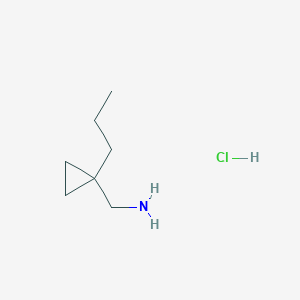
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
